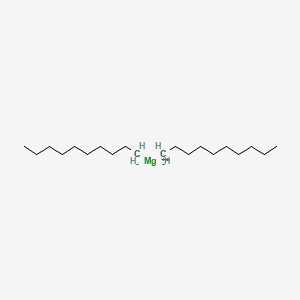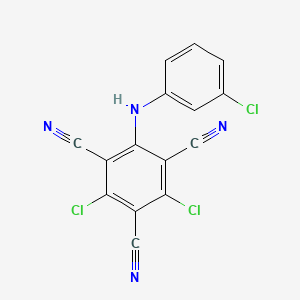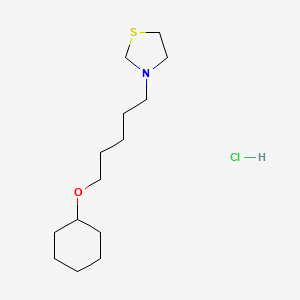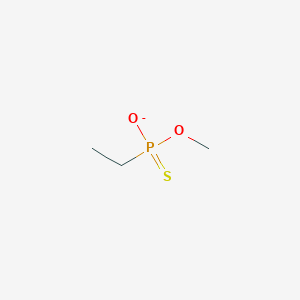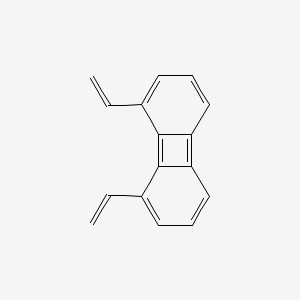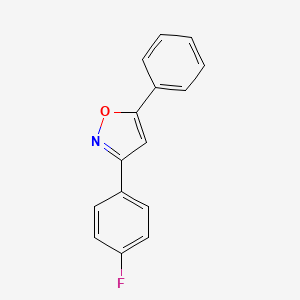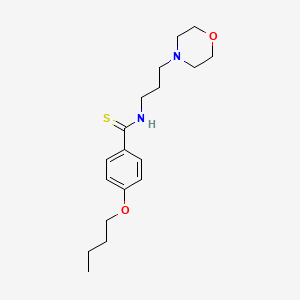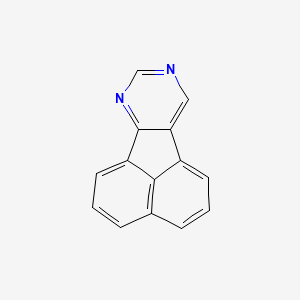
L-Glutaminyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-leucine is a dipeptide composed of the amino acids L-glutamine and L-leucine. It is formed by the condensation of the carboxy group of L-glutamine with the amino group of L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Glutaminyl-L-leucine can be synthesized through chemical or enzymatic methods. The chemical synthesis involves the condensation of L-glutamine and L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. Metabolic engineering of microorganisms such as Escherichia coli has been employed to produce dipeptides like this compound. This involves the overexpression of specific enzymes like L-amino acid α-ligase and the inactivation of peptidases that degrade the dipeptide .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutaminyl-L-leucine can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the dipeptide can be catalyzed by enzymes such as peptidases, resulting in the formation of the constituent amino acids, L-glutamine and L-leucine .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the amino groups.
Reduction: Reducing agents such as sodium borohydride can reduce the carbonyl groups.
Major Products Formed
The major products formed from the hydrolysis of this compound are L-glutamine and L-leucine . Oxidation and reduction reactions can lead to the formation of various derivatives depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
L-Glutaminyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications in promoting muscle growth and recovery, as well as in cancer treatment due to its involvement in amino acid metabolism
Industry: Used in the food industry to enhance the flavor and nutritional value of products.
Mécanisme D'action
L-Glutaminyl-L-leucine exerts its effects through various molecular pathways. L-glutamine is known to play a role in protecting the integrity of the gastrointestinal tract and supporting immune function . L-leucine activates the mTORC1 pathway, which is crucial for protein synthesis and muscle growth . The combination of these amino acids in the dipeptide form may enhance their individual effects and provide synergistic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with similar applications in promoting muscle growth and recovery.
L-Glutaminyl-L-arginine: Used in studies related to immune function and cellular signaling.
Uniqueness
L-Glutaminyl-L-leucine is unique due to its specific combination of L-glutamine and L-leucine, which provides distinct benefits in terms of muscle growth, immune function, and gastrointestinal health
Propriétés
Numéro CAS |
34027-65-1 |
|---|---|
Formule moléculaire |
C11H21N3O4 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)5-8(11(17)18)14-10(16)7(12)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
Clé InChI |
ARPVSMCNIDAQBO-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






